Propargyl-PEG11-methane

PROTACs Linker Design Structure-Activity Relationship

Researchers developing PROTACs often encounter poor ternary complex formation and heterogeneous conjugates when using polydisperse or short PEG linkers. Propargyl-PEG11-methane resolves this with a precise 26-atom monodisperse PEG11 chain bearing a single propargyl handle for stoichiometric CuAAC click chemistry. - 26-atom chain length falls within the optimal ≥12-carbon range for productive ternary complex formation, unlike shorter Propargyl-PEG4-methane (10 carbons). - Inert methyl cap ensures the propargyl group is the exclusive conjugation site, eliminating side reactions common with hydroxyl- or acid-terminated linkers. - High hydrophilicity (XLogP -1.4) maintains final PROTAC solubility in aqueous cellular assays, avoiding DMSO-induced cytotoxicity at high concentrations.

Molecular Formula C26H50O12
Molecular Weight 554.7 g/mol
Cat. No. B8104106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG11-methane
Molecular FormulaC26H50O12
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
InChIInChI=1S/C26H50O12/c1-3-4-28-7-8-30-11-12-32-15-16-34-19-20-36-23-24-38-26-25-37-22-21-35-18-17-33-14-13-31-10-9-29-6-5-27-2/h1H,4-26H2,2H3
InChIKeyXEWWWOYVKPSCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG11-methane Defined: A Monodisperse, Methyl-Capped Alkyne-PEG11 PROTAC Linker


Propargyl-PEG11-methane (CAS: 2250411-18-6) is a polyethylene glycol (PEG)-based heterobifunctional linker, specifically a monodisperse, methyl-capped PEG11 chain terminated with a propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. It is primarily employed as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein [2]. Its monodispersity and dual functionality—a single reactive handle combined with a chemically inert methyl cap—distinguish it from polydisperse PEG alternatives and multi-functional crosslinkers, ensuring a precise, single chemical entity for rational conjugate design.

Why Not Any PEG Linker? The Specificity of Propargyl-PEG11-methane


Substituting Propargyl-PEG11-methane with a generic 'off-the-shelf' PEG linker is highly risky due to the profound impact of linker length, terminus chemistry, and dispersity on the formation of a productive ternary complex and resulting PROTAC biological activity [1]. According to reports, the ideal PROTAC linker length ranges from 12 to over 20 carbon atoms . A shorter PEG4 linker (10 carbons) falls below this optimal range, potentially preventing simultaneous engagement of the target protein and E3 ligase, while a longer, polydisperse PEG chain introduces heterogeneous pharmacokinetics and variable target degradation, precluding a defined structure-activity relationship (SAR). Furthermore, the inert methyl terminal group of Propargyl-PEG11-methane is a critical design feature, preventing non-specific reactions that can occur with linkers possessing a free hydroxyl, amine, or carboxylic acid terminus, which would add complexity and variability to the conjugation step.

Quantitative Head-to-Head Comparison: Propargyl-PEG11-methane vs. Its Closest Comparators


Demonstrating Ideal PROTAC Linker Carbon-Count: Propargyl-PEG11-methane (26C) vs. Propargyl-PEG4-methane (10C)

The carbon atom chain length of a PROTAC linker is a primary determinant of degradation efficacy, with an optimal range reported as 12 to over 20 carbon atoms . Propargyl-PEG11-methane, with its 11-unit ethylene glycol chain, a propargyl group, and a methyl terminus (C26H50O12), contains a total of 26 carbon atoms [1], positioning it firmly within this established ideal range. In stark contrast, a shorter, commercially available analog like Propargyl-PEG4-methane has a predicted formula of C12H22O5, containing only 10 carbon atoms, which is below the cited optimal threshold for ternary complex formation [REFS-1, REFS-3].

PROTACs Linker Design Structure-Activity Relationship

Eliminating Unwanted Reactivity: 0 H-Bond Donors in Propargyl-PEG11-methane vs. ≥1 in Hydroxyl or Acid-Terminated Analogs

The terminal functional group dictates non-specific interactions. Propargyl-PEG11-methane is designed with a methyl ether terminus, providing a chemically inert cap. This is quantified by its Hydrogen Bond Donor (HBD) count of 0, as computed by PubChem [1]. In contrast, widely used alternatives like Propargyl-PEG11-hydroxyl or Propargyl-PEG11-acid possess terminal -OH or -COOH groups, each contributing an HBD count of 1 [REFS-2, REFS-3]. This single HBD difference eliminates the potential for the linker terminus to act as a hydrogen bond donor, reducing unwanted intermolecular interactions, off-target effects, and non-specific conjugation that can plague PROTAC development.

Bioconjugation Linker Chemistry Off-Target Effects

Quantified Purity for Reproducible SAR: Propargyl-PEG11-methane ≥98% from InvivoChem vs. ≥95% from Other Vendors

Purity is a critical parameter influencing the reproducibility of PROTAC synthesis, where linker impurities can lead to heterogeneous final products and skewed biological data. InvivoChem specifies a purity of ≥98% for its Propargyl-PEG11-methane . In contrast, another major vendor, Biochempeg, lists its mPEG11-Alkyne analog with a purity of ≥95% . This 3% difference in guaranteed minimum purity can result in significantly lower levels of confounding byproducts in the final conjugate, ensuring that degradation activity data is more robustly linked to the specific PROTAC design.

PROTACs Chemical Biology Procurement Standards

Aqueous Solubility Profile: LogP -1.4 of Propargyl-PEG11-methane Compared to Predicted LogP of Shorter Alkyl Linkers

The hydrophilicity of a PROTAC linker directly influences its solubility in biological assay media and the overall polarity of the final degrader. Propargyl-PEG11-methane has a computed XLogP3-AA value of -1.4 [1], indicating substantial hydrophilicity conferred by its 11-unit PEG chain. In comparison, a shorter, commercially significant alkyl-based linker with a similar functional purpose, Propargyl-PEG4-methane, has a predicted XLogP of approximately -0.1 . This 1.3 log unit difference represents a more than tenfold shift in partition coefficient favoring aqueous solubility for the PEG11 variant, reducing the likelihood of compound aggregation or precipitation in aqueous cellular assays, which is a common pitfall with more hydrophobic linkers.

Drug Discovery Physicochemical Properties Cellular Assays

High-Value Application Scenarios for Propargyl-PEG11-methane


Designing PROTACs Against Challenging 'Undruggable' Targets with Deep Binding Pockets

For targets with deep or sterically demanding binding pockets, Propargyl-PEG11-methane, with its 26-atom carbon chain length, is a prime candidate for linker selection. Its length, firmly within the optimal 12- to 20+-carbon range, provides the necessary reach to simultaneously engage the target protein and an E3 ligase, a geometric requirement that shorter linkers like Propargyl-PEG4-methane (10 carbons) may fail to fulfill . This makes it an essential reagent for constructing targeted degraders for protein classes historically considered undruggable by occupancy-driven inhibitors.

High-Precision Bioconjugation for Unambiguous Mechanism-of-Action Studies

The monodisperse nature and high purity (≥98%) of this compound , combined with its single reactive alkyne handle, are critical for generating homogeneous antibody-drug conjugates (ADCs) or PROTACs for detailed biochemical and cellular mechanism-of-action studies. The inert methyl cap ensures that the propargyl group is the exclusive point of conjugation via CuAAC, eliminating side reactions common with acid- or hydroxyl-terminated linkers that could lead to heterogeneous product mixtures and ambiguous biological data [1].

Building Aqueous-Compatible PROTAC Libraries to Avoid Assay Artifacts

When synthesizing a library of PROTACs intended for screening in high-throughput, aqueous cellular assays, the pronounced hydrophilicity of Propargyl-PEG11-methane (LogP -1.4) is a significant advantage [2]. This property ensures that the final PROTACs maintain sufficient solubility to remain in solution across a wide concentration range, avoiding the aggregation and false-negative results often seen with more hydrophobic, alkyl-chain-based linkers. This becomes a specific procurement requirement when the use of high concentrations of DMSO to maintain solubility would be toxic to the assayed cells.

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